Isobutyroyl carnitine, also known as isobutyryl-L-carnitine, is a derivative of L-carnitine that plays a significant role in fatty acid metabolism. It is classified as an acylcarnitine, which are compounds formed by the esterification of carnitine with acyl groups. This compound is particularly relevant in metabolic pathways involving branched-chain amino acids and fatty acids.
Isobutyroyl carnitine is primarily synthesized in the body from isobutyryl-CoA, which is generated through the metabolism of valine and other branched-chain amino acids. The presence of this compound can be indicative of certain metabolic disorders, particularly those related to deficiencies in specific acyl-CoA dehydrogenases.
Isobutyroyl carnitine falls under the category of acylcarnitines, which are classified based on the length and structure of their acyl chains. It specifically belongs to the group of short-chain acylcarnitines, which are crucial for transporting fatty acids into mitochondria for beta-oxidation.
The synthesis of isobutyroyl carnitine can be achieved through a multi-step chemical reaction involving butyric acid and butyryl chloride. The process begins by warming butyric acid with butyryl chloride under nitrogen atmosphere. Following this, L-carnitine chloride is introduced to the reaction mixture, and the entire system is maintained at elevated temperatures to facilitate the formation of isobutyroyl carnitine.
Isobutyroyl carnitine has a complex molecular structure characterized by its acyl group attached to the carnitine backbone. Its chemical formula is , with an average molecular weight of approximately 232.299 g/mol.
Isobutyroyl carnitine participates in various biochemical reactions primarily involving its conversion back to acyl-CoA derivatives or its role in transporting fatty acids into mitochondria.
Isobutyroyl carnitine functions mainly as a carrier for fatty acids across mitochondrial membranes, facilitating their oxidation for energy production.
Studies indicate that transport mechanisms are sodium-dependent and involve specific transporters such as OCTN2 and ATB0,+, which play critical roles in cellular uptake .
Isobutyroyl carnitine has several scientific uses:
Isobutyryl carnitine (IBC) is an endogenous short-chain acylcarnitine validated as a clinically relevant biomarker for assessing in vivo OCT1 activity. Genome-wide association studies first identified a strong association between plasma IBC levels and genetic polymorphisms in the SLC22A1 gene encoding OCT1. Subsequent clinical studies confirmed that individuals with high-activity OCT1 genotypes exhibit approximately 3-fold higher plasma IBC concentrations compared to those with deficient OCT1 genotypes. This elevation correlates directly with OCT1 transporter function rather than secondary metabolic effects. Critically, IBC levels demonstrate significant correlation with the pharmacokinetics of established OCT1 substrate drugs, such as fenoterol and sumatriptan. Following sumatriptan administration (an OCT1 substrate), plasma IBC concentrations decline with a characteristic 1-hour time delay, reflecting OCT1-mediated hepatic uptake competition. These dynamics position IBC as a robust, non-invasive biomarker for monitoring OCT1 functional activity in clinical settings, enabling real-time assessment without exogenous probe administration [1] [5] [8].
Table 1: Performance Characteristics of Isobutyryl Carnitine (IBC) as an OCT1 Biomarker
Biomarker Attribute | Observation | Clinical Relevance |
---|---|---|
Plasma Concentration in High vs. Low OCT1 Activity | 3-fold higher in high-activity genotypes | Reflects basal OCT1 transport capacity |
Correlation with OCT1 Substrate PK | Strong correlation (e.g., fenoterol, sumatriptan) | Predicts drug disposition variability |
Dynamic Response to Substrate Challenge | Decline post-sumatriptan (1h delay) | Indicates competitive transport at OCT1 |
Urinary Excretion | 2-fold higher in high-activity genotypes | Supports plasma findings; non-invasive monitoring option |
Specificity for OCT1 vs. Other Transporters | Not transported by OAT3, OCT2, NTCP | High selectivity for OCT1-mediated pathways |
The relationship between IBC levels and OCT1 genetics is well-established. Carriers of high-activity OCT1 alleles (e.g., reference haplotype OCT11) exhibit significantly elevated plasma IBC concentrations and ~2-fold higher urinary IBC excretion compared to individuals with loss-of-function variants such as OCT12 (Met420del) or OCT13 (Arg61Cys). This genetic modulation is independent of age, sex, or diet, underscoring IBC’s reliability as a phenotypic readout of OCT1 genotype. Population studies reveal a dose-dependent effect, where homozygous carriers of defective alleles show the lowest IBC levels, heterozygotes display intermediate levels, and homozygous wild-type individuals show the highest levels. This stratification enables the use of plasma IBC as a functional classifier for OCT1 activity, surpassing genetic testing alone by integrating the net effects of multiple polymorphisms and epigenetic influences on transporter function. Consequently, IBC serves as a bridge between SLC22A1 genotype and phenotype, critical for personalized medicine approaches involving OCT1-substrate drugs [1] [5] [8].
Table 2: Impact of Common OCT1 Genetic Variants on Isobutyryl Carnitine (IBC) Levels
OCT1 Genotype | Variant Characteristics | Effect on Plasma IBC | Effect on Urinary IBC Excretion |
---|---|---|---|
OCT11 (Wild-type) | Full transport activity | Reference (High) | Reference (High) |
OCT12 (rs34059508) | Methionine 420 deletion (M420del); reduced membrane trafficking | ↓ ~50-60% | ↓ ~40-50% |
OCT13 (rs12208357) | Arginine 61 → Cysteine (R61C); impaired substrate affinity | ↓ ~50-70% | ↓ ~50-60% |
Compound Heterozygotes (e.g., 1/2 + 1/3) | Combined polymorphisms | Intermediate reduction | Intermediate reduction |
Homozygous Defective (e.g., 2/2, 3/3) | Severely impaired function | ↓ ~70% (lowest observed) | ↓ ~60-70% |
Contrary to initial assumptions, the mechanistic link between IBC and OCT1 is not direct transmembrane transport in humans. While murine OCT1 (mOCT1) functions as a high-capacity efflux transporter for IBC—demonstrated by reduced IBC efflux in hepatocytes upon mOCT1 inhibition—human OCT1 (hOCT1) exhibits no detectable IBC efflux or uptake activity. This critical species divergence was confirmed using cell lines overexpressing orthologous transporters: inhibition of mOCT1 reduced IBC efflux by >80%, whereas hOCT1 inhibition showed no effect. Instead, hOCT1 indirectly modulates IBC concentrations by regulating cellular uptake of unidentified co-substrates or transcriptional regulators involved in mitochondrial β-oxidation and carnitine metabolism. Supporting this, hOCT1 overexpression alone reduces baseline intracellular IBC by ~6-fold, suggesting altered metabolic flux. Further evidence comes from the observation that other acylcarnitines (butyrylcarnitine, 2-methylbutyrylcarnitine, hexanoylcarnitine) also show OCT1-genotype-dependent plasma changes without being direct transport substrates. This positions IBC as a functional indicator of OCT1’s broader role in hepatic energy metabolism rather than a direct substrate [1] [4] [5].
Robust analytical methods are essential for deploying IBC in clinical DDI assessments. A validated multiplexed HILIC-MS/HRMS (hydrophilic interaction liquid chromatography–mass spectrometry/high-resolution mass spectrometry) assay enables simultaneous quantification of IBC alongside other endogenous transporter biomarkers (e.g., thiamine, N1-methylnicotinamide, creatinine) and probe drugs (e.g., metformin). This assay features:
Clinical applications of this assay in Phase I trials demonstrate IBC’s responsiveness to OCT1 inhibition. When co-administered with OCT1 inhibitors, plasma IBC levels show dose-dependent increases that parallel changes in the pharmacokinetics of co-dosed OCT1 substrates. The assay’s compatibility with biomarker cocktails allows integrated assessment of inhibition across multiple transporters (e.g., OCT1, OCT2, MATE1/2K), streamlining DDI risk assessment during drug development. For example, IBC elevations correlate with impaired hepatic OCT1 activity, while concurrent rises in N1-methylnicotinamide indicate renal OCT2 inhibition. This multiplex approach reduces the need for separate probe-drug studies, aligning with FDA/EMA guidelines on endogenous biomarker utilization [2] [8].
Table 3: Key Parameters of Validated Multiplexed HILIC-MS/HRMS Assay for Isobutyryl Carnitine (IBC) Quantification
Assay Parameter | Specification | Implication for Clinical Use |
---|---|---|
Analytical Technique | HILIC-MS/HRMS | Enables polar analyte retention and high-sensitivity detection |
Sample Volume | 50–100 µL plasma | Suitable for low-volume clinical sampling |
Linear Range | 1–500 ng/mL (IBC) | Covers basal and inhibitor-elevated concentrations |
Accuracy/Precision | 85–115% / CV <15% | Meets regulatory bioanalytical guidelines |
Multiplex Capacity | IBC + 5–7 other biomarkers (e.g., thiamine, 1-NMN, creatinine) | Enables multi-transporter assessment in single assay |
Run Time | <10 minutes per sample | High-throughput applicability for clinical trials |
Validated Matrices | Plasma, urine | Flexible for multiple sample types |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0